

# The Role of (R)-CMPD-39 in Pexophagy: A Technical Guide

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## Compound of Interest

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## Abstract

Pexophagy, the selective autophagy of peroxisomes, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in numerous metabolic and neurodegenerative diseases. This technical guide provides an in-depth analysis of the role of **(R)-CMPD-39**, a selective inhibitor of the deubiquitinase USP30, in promoting pexophagy. We will detail the underlying molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols, and visualize the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, drug discovery, and neurodegenerative disease research.

## Introduction to Pexophagy and USP30

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including fatty acid  $\beta$ -oxidation and the detoxification of reactive oxygen species (ROS). The maintenance of a healthy peroxisome population is vital for cellular homeostasis and is achieved through a balance of biogenesis and degradation. Pexophagy is the primary mechanism for the removal of damaged or superfluous peroxisomes.

Ubiquitination of peroxisomal membrane proteins serves as a key signal for initiating pexophagy. This process is tightly regulated by the interplay of E3 ubiquitin ligases and deubiquitinases (DUBs). One such DUB, Ubiquitin Specific Peptidase 30 (USP30), is localized

to the peroxisomal membrane and acts as a negative regulator of pexophagy by removing ubiquitin from peroxisomal proteins.[1][2]

## (R)-CMPD-39: A Selective USP30 Inhibitor

**(R)-CMPD-39** is the active enantiomer of CMPD-39, a potent and selective, non-covalent inhibitor of USP30 with an IC<sub>50</sub> of approximately 20 nM.[3][4] Its high selectivity for USP30 over other DUB family members makes it a valuable tool for studying the physiological roles of this enzyme and a potential therapeutic agent for diseases associated with impaired organelle turnover.[3]

## Mechanism of Action of (R)-CMPD-39 in Pexophagy

**(R)-CMPD-39** promotes pexophagy by inhibiting the deubiquitinating activity of USP30. This inhibition leads to the accumulation of ubiquitin on peroxisomal membrane proteins, such as Peroxisomal Membrane Protein 70 (PMP70) and the peroxisomal protein import receptor PEX5.[5][6] The increased ubiquitination of these proteins creates a recognition signal for the autophagy receptor protein NBR1 (Neighbor of BRCA1 gene 1).[7]

NBR1 possesses both a ubiquitin-associated (UBA) domain, which binds to the ubiquitinated peroxisomal proteins, and an LC3-interacting region (LIR), which allows it to dock with LC3 proteins on the nascent autophagosome (phagophore).[8][9] This interaction tethers the ubiquitinated peroxisome to the autophagic machinery, leading to its engulfment and subsequent degradation upon fusion of the autophagosome with the lysosome. This pathway is distinct from other pexophagy-inducing pathways, such as the one dependent on HIF1 $\alpha$  and NIX.[7]

## Quantitative Data on (R)-CMPD-39-Induced Pexophagy

The induction of pexophagy by **(R)-CMPD-39** has been quantified in several studies using the Keima-SKL reporter system. Keima is a pH-sensitive fluorescent protein targeted to the peroxisomal matrix. In the neutral pH of the peroxisome, Keima emits green fluorescence. Upon delivery to the acidic environment of the lysosome via pexophagy, its fluorescence shifts to red. The ratio of red to green fluorescence provides a quantitative measure of pexophagic flux.

Cell Line	Treatment	Duration	Number of Pexolysosomes per Cell (Mean ± SD)	Mean Area of Pexolysosomes per Cell (μm²) (Mean ± SD)	Reference
U2OS-Keima-SKL	DMSO (Control)	96 h	~2	~1	[4]
U2OS-Keima-SKL	(R)-CMPD-39 (1 μM)	96 h	~10	~2.5	[4]
hTERT-RPE1-Keima-SKL	DMSO (Control)	96 h	~1	~0.5	[7]
hTERT-RPE1-Keima-SKL	(R)-CMPD-39 (1 μM)	96 h	~8	~1.5	[7]

## Experimental Protocols

### Keima-SKL Pexophagy Assay

This protocol describes the use of the Keima-SKL reporter to quantify pexophagy in cultured cells treated with **(R)-CMPD-39**.

#### Materials:

- U2OS or hTERT-RPE1 cells stably expressing Keima-SKL
- Complete culture medium (e.g., DMEM with 10% FBS)
- **(R)-CMPD-39** (stock solution in DMSO)
- DMSO (vehicle control)
- Glass-bottom dishes or plates suitable for fluorescence microscopy

- Confocal microscope with 405 nm and 561 nm laser lines

Procedure:

- Seed Keima-SKL expressing cells onto glass-bottom dishes and allow them to adhere overnight.
- Treat the cells with the desired concentration of **(R)-CMPD-39** (e.g., 1  $\mu$ M) or an equivalent volume of DMSO as a control.
- Incubate the cells for the desired duration (e.g., 96 hours).
- Prior to imaging, replace the culture medium with fresh, pre-warmed medium.
- Image the cells using a confocal microscope.
  - Excite the Keima reporter sequentially with 405 nm and 561 nm lasers.
  - Collect emission at >600 nm for both excitation wavelengths.
- Analyze the images to quantify the number and area of red-only puncta (pexolysosomes) per cell. This can be done using image analysis software such as ImageJ or Fiji.

## Peroxisomal Protein Ubiquitination Assay

This protocol describes a method to assess the ubiquitination status of peroxisomal proteins following treatment with **(R)-CMPD-39**.

Materials:

- Cultured cells (e.g., HEK293T)
- **(R)-CMPD-39**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)
- Antibodies:

- Primary antibody against the peroxisomal protein of interest (e.g., anti-PMP70, anti-PEX5)
- Primary antibody against ubiquitin
- HRP-conjugated secondary antibodies
- Protein A/G agarose beads
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescence detection reagents

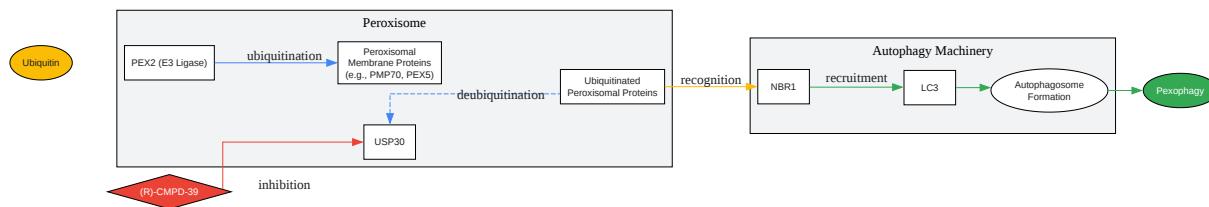
**Procedure:**

- Treat cells with **(R)-CMPD-39** or DMSO for the desired time.
- Lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of the lysates.
- For immunoprecipitation, incubate an equal amount of protein from each sample with the primary antibody against the peroxisomal protein of interest overnight at 4°C.
- Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer.
- Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then probe with a primary antibody against ubiquitin.
- Incubate with an HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescence substrate. An increase in the high molecular weight smear for the protein of interest indicates increased ubiquitination.

## Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.



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Figure 1. **(R)-CMPD-39** induced pexophagy signaling pathway.

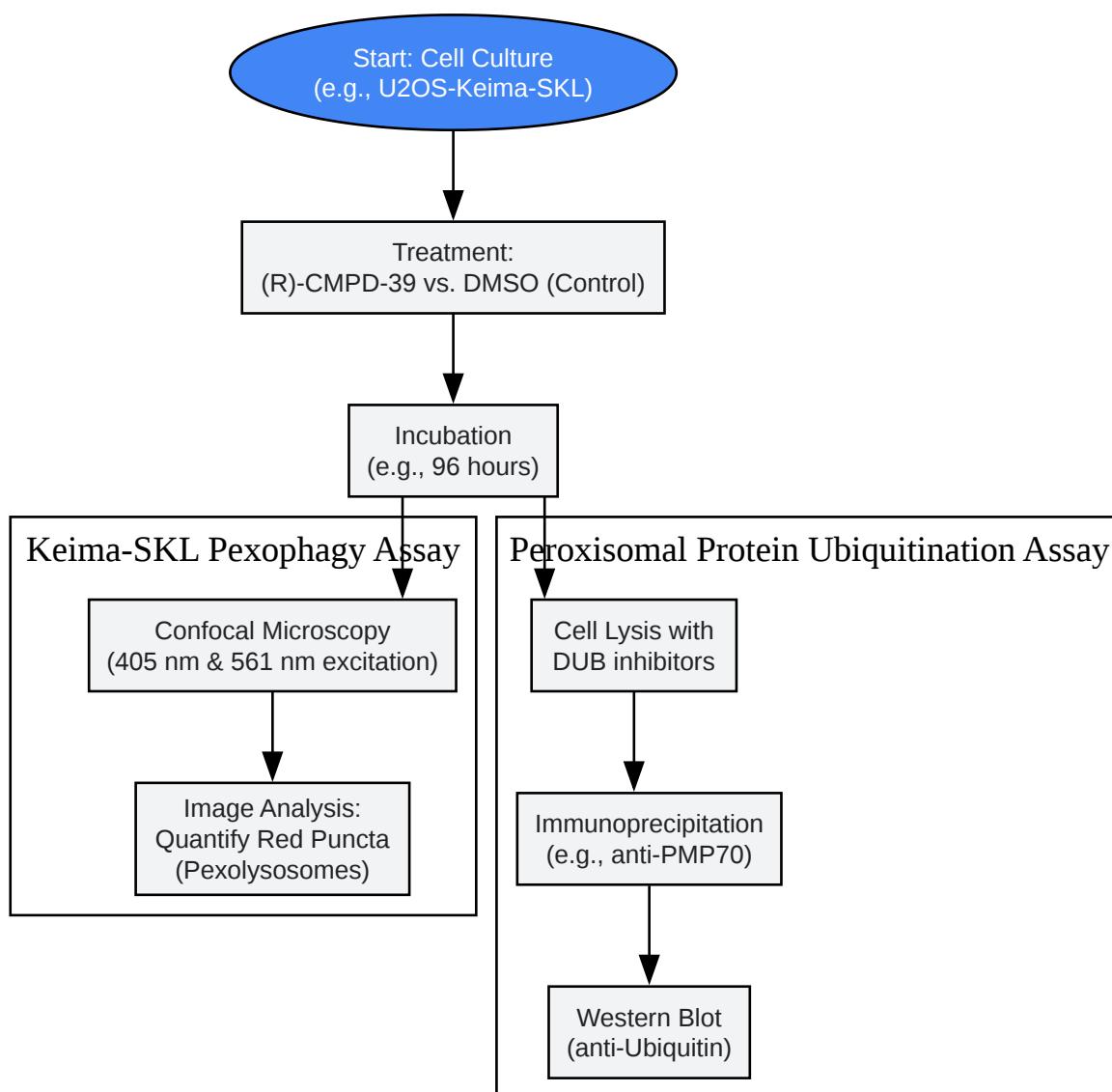
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Figure 2. Experimental workflow for studying **(R)-CMPD-39**'s effect on pexophagy.

## Conclusion

**(R)-CMPD-39** is a powerful and selective chemical probe for inducing pexophagy through the targeted inhibition of USP30. Its mechanism of action, involving the enhancement of peroxisomal protein ubiquitination and subsequent recognition by the NBR1 autophagy receptor, is now well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the role of USP30 in pexophagy and to explore the therapeutic potential of its inhibition in various disease

contexts. The continued study of compounds like **(R)-CMPD-39** will undoubtedly deepen our understanding of cellular quality control mechanisms and may pave the way for novel therapeutic strategies.

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